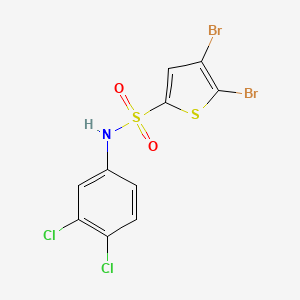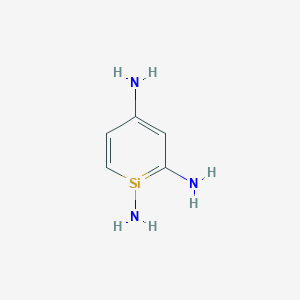![molecular formula C15H14N2 B12591754 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile CAS No. 649553-64-0](/img/structure/B12591754.png)
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a quinoline core with a tetrahydrobenzo ring and a nitrile group at the 8th position The presence of the methyl group at the 4th position further distinguishes it from other quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydrobenzo[f]quinolin-4-one with aromatic aldehydes in an alkaline medium . The reaction typically proceeds through the formation of a benzylidene derivative, which then isomerizes into the more stable benzyl derivative .
Another approach involves the Fischer and Friedländer reactions, which allow for the formation of more complex polycyclic systems from derivatives of benzo[g]quinoline . These reactions are carried out under specific conditions, such as the use of acidic or basic catalysts and controlled temperatures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrobenzo[g]quinolin-4-one: A precursor in the synthesis of various quinoline derivatives.
3-Substituted benzo[g]quinolin-4-ones: Compounds with similar structures but different substituents at the 3rd position.
Indolo[3,2-c]benzo[g]quinoline: A more complex polycyclic system derived from benzo[g]quinoline.
Uniqueness
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile is unique due to the presence of the nitrile group at the 8th position and the methyl group at the 4th position. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
649553-64-0 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1H-benzo[f]quinoline-8-carbonitrile |
InChI |
InChI=1S/C15H14N2/c1-17-8-2-3-14-13-6-4-11(10-16)9-12(13)5-7-15(14)17/h4-7,9H,2-3,8H2,1H3 |
Clé InChI |
SVSQWIYBPXHWPE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1C=CC3=C2C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)



![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)

![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
